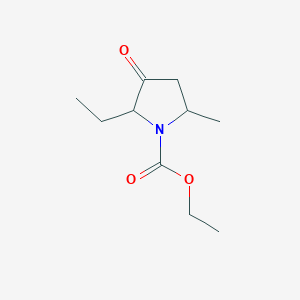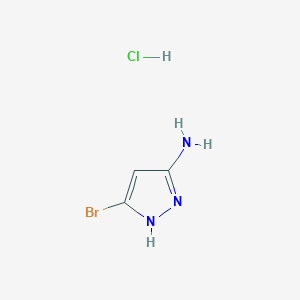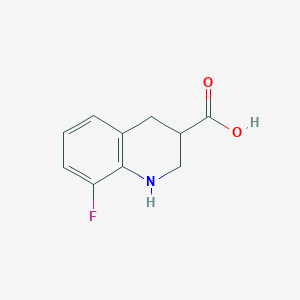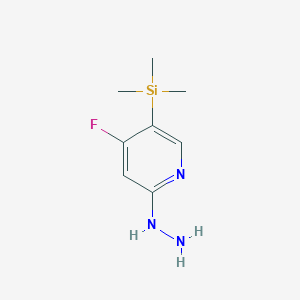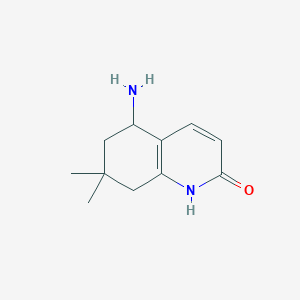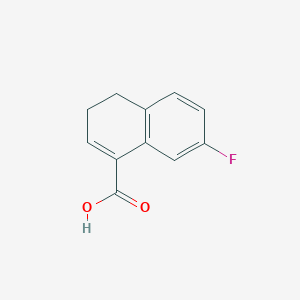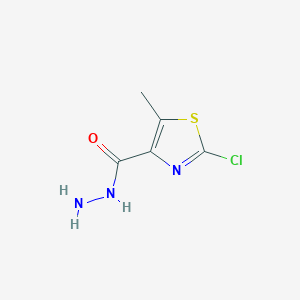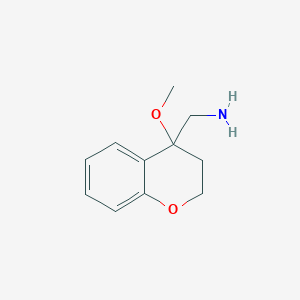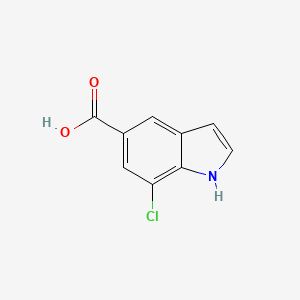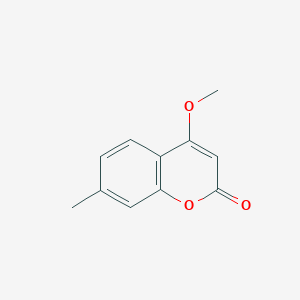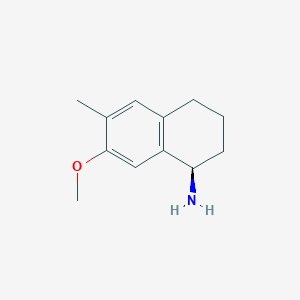
1-(Difluoromethyl)-4-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-4-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluorocarbene precursors or difluoromethyl halides. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods utilize fluorinating agents and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-4-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended aromatic systems.
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-fluoronaphthalene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-4-fluoronaphthalene exerts its effects is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in dipole-dipole interactions. These interactions can influence the binding affinity and specificity of the compound towards its molecular targets .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-4-fluoronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1-(Trifluoromethyl)-4-fluoronaphthalene: This compound contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
1-(Difluoromethyl)-2-fluoronaphthalene: This isomer has the fluorine atom positioned at a different location on the naphthalene ring, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H7F3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
Clé InChI |
GPEHOBNJOLXCHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
